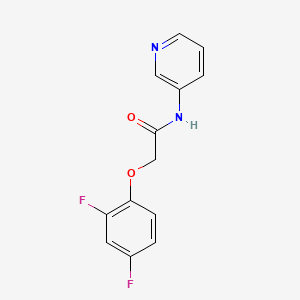

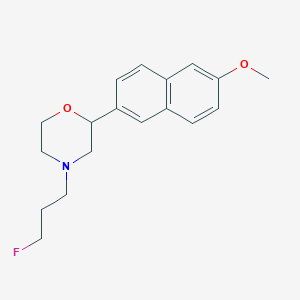

![molecular formula C17H15N3S B5501495 4-{[(1-乙基-1H-苯并咪唑-2-基)硫代]甲基}苯甲腈](/img/structure/B5501495.png)

4-{[(1-乙基-1H-苯并咪唑-2-基)硫代]甲基}苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives exhibit significant biological activities and have been the subject of extensive synthetic efforts for their potential applications. While direct studies on 4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile are limited, insights can be drawn from related compounds.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions and substitutions. For instance, derivatives related to benzimidazo[1,2-a]quinolines and fluorenes have been synthesized to explore their biological activities and molecular structures. These syntheses involve complex reactions including the formation of C-H...N bonds and interaction with DNA (Hranjec et al., 2010).

Molecular Structure Analysis

The molecular and crystal structures of synthesized benzimidazole derivatives reveal important insights into their potential biological interactions. The planarity of aromatic surfaces and hydrogen bonding patterns play crucial roles in their activity. These structures provide a foundation for understanding how modifications in the benzimidazole core can influence molecular interactions and biological effects.

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions that modify their properties and enhance their biological activities. For example, substitutions at specific positions on the benzimidazole ring can significantly affect their ability to bind DNA or interact with other biological targets. The presence of cyano groups has been shown to be important for activity, highlighting the role of chemical modifications in tailoring biological properties (Hranjec et al., 2010).

科学研究应用

生物和医药应用

苯并咪唑衍生物因其与核苷酸在结构上的相似性,在药物化学中起着至关重要的作用,并且因其治疗潜力而被广泛研究。它们表现出广泛的药理活性,包括抗病毒、抗微生物、抗寄生虫和抗癌特性。杂环芳香族化合物苯并咪唑,由苯环和咪唑环组成,由于其多功能性和模拟 DNA 中嘌呤核苷酸碱基的能力,是药物设计中的基石,从而干扰病原体存活或癌细胞增殖所需的生物过程 (Vasuki 等人,2021)。

例如,苯并咪唑衍生物已被确认为有效的微管破坏剂,表现出有希望的抗癌活性。它们通过各种机制发挥作用,包括插入 DNA、抑制拓扑异构酶和破坏微管装配,使其成为癌症治疗的宝贵候选物 (Akhtar 等人,2019)。

农业和环境意义

在农业中,苯并咪唑杀菌剂因其在控制广泛真菌病害方面的功效而闻名。它们通过与真菌细胞分裂必需的微管蛋白结合来抑制微管装配,从而阻止其生长和增殖 (Davidse,1986)。这种作用机制突出了苯并咪唑衍生物在管理作物病害和确保粮食安全方面的重要性。

属性

IUPAC Name |

4-[(1-ethylbenzimidazol-2-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-2-20-16-6-4-3-5-15(16)19-17(20)21-12-14-9-7-13(11-18)8-10-14/h3-10H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAMDZSAWWEGEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)

![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)